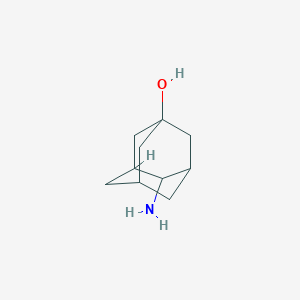

4-Aminoadamantan-1-ol

Overview

Description

4-Aminoadamantan-1-ol, also known as trans-4-Aminoadamantan-1-ol hydrochloride, is a chemical compound with the molecular formula C10H18ClNO . It is a white crystalline solid that is soluble in water and various organic solvents. The molecule consists of an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings, with an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions.

Synthesis Analysis

Several methods have been reported for the synthesis of 4-aminoadamantan-1-ol, with variations in reaction conditions and starting materials. One common approach involves the reductive amination of 1-adamantanone, which is the corresponding ketone. Another method involves the use of 5-hydroxy-2-adamantanone as a raw material, with aqueous ammonia as a solvent, and 4-amino-1-hydroxy adamantane is obtained by palladium-carbon hydrogenation reduction .Molecular Structure Analysis

The molecular structure of 4-Aminoadamantan-1-ol is characterized by an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings. It has an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions. The average mass of the molecule is 203.709 Da .Physical And Chemical Properties Analysis

4-Aminoadamantan-1-ol is a white crystalline solid that is soluble in water and various organic solvents. It has a molecular weight of 203.71 . The molecule has a high atom economy and meets the requirement of green chemistry .Scientific Research Applications

Synthesis of Adamantane Derivatives

“4-Aminoadamantan-1-ol” is used in the synthesis of adamantane derivatives . The method involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction, acidifying 4-amino-1-hydroxy adamantane into a salt, and thus obtaining trans-4-amino-1-hydroxy adamantane hydrochloride .

Neuroprotective Effects and GDNF Production

“4-Aminoadamantan-1-ol” and its derivatives, such as amantadine and memantine, demonstrate significant neuroprotective properties. Research has shown that these compounds can increase the production of glial cell line-derived neurotrophic factor (GDNF) in glial cells, which is crucial for neuroprotection.

Antioxidant Activity and Neuroprotection

Aminoadamantane derivatives are also explored for their antioxidant activity, which is critical in neuroprotective applications. These compounds have been shown to have antioxidant capacity towards reactive oxygen species (ROS).

Drug Delivery Systems

The unique structure of “4-Aminoadamantan-1-ol” offers diverse possibilities for studying drug delivery systems. Its cage-like structure can be utilized to encapsulate other molecules, enhancing their stability and bioavailability.

Safety and Hazards

properties

IUPAC Name |

4-aminoadamantan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPCLMSUNVOZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoadamantan-1-ol | |

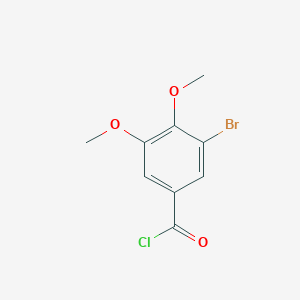

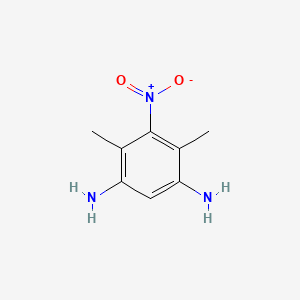

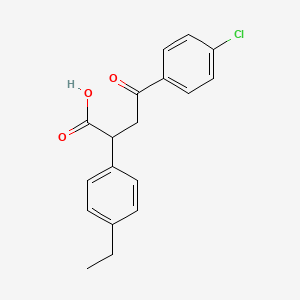

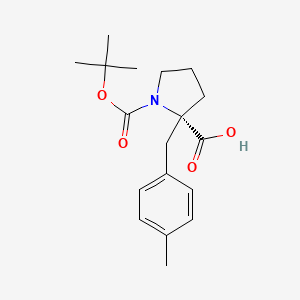

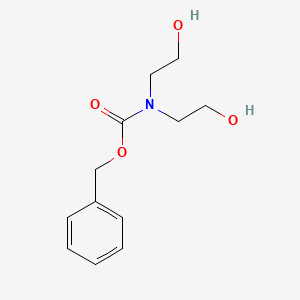

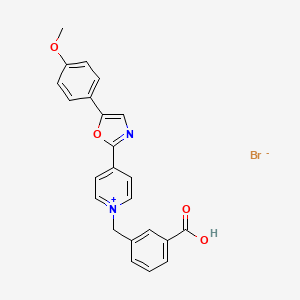

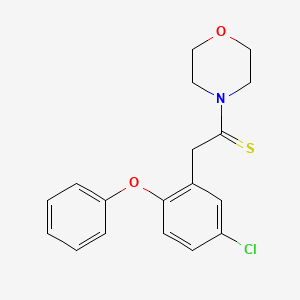

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)